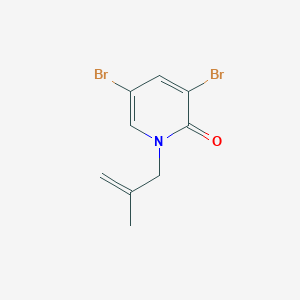
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DEET, and it is a popular insect repellent that is used to protect against mosquito bites. However, the focus of
作用机制
The mechanism of action of DEET is not yet fully understood, but it is believed to involve the disruption of the insect's olfactory receptors. Specifically, DEET is thought to interfere with the ability of insects to detect carbon dioxide, which is one of the primary cues that mosquitoes use to locate their hosts.
Biochemical and Physiological Effects:
DEET has been shown to have a variety of biochemical and physiological effects on insects. For example, it has been shown to alter the activity of certain enzymes in the insect nervous system, which can lead to changes in behavior and physiology. Additionally, DEET has been shown to affect the permeability of insect cell membranes, which can lead to cellular damage and death.
实验室实验的优点和局限性
DEET is a commonly used tool in insect olfaction research, and it has several advantages for use in laboratory experiments. For example, it is a highly effective insect repellent that can be used to create controlled environments for studying insect behavior. However, DEET also has some limitations, such as its potential toxicity to humans and its potential to interfere with other experimental variables.
未来方向
There are several potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective and less toxic than DEET. Additionally, researchers are interested in understanding the long-term effects of DEET exposure on human health, as well as the potential effects of DEET on non-target organisms in the environment. Finally, there is ongoing research into the mechanisms of insect olfaction, and DEET is likely to continue to play an important role in this field.
合成方法
DEET can be synthesized through a variety of methods, including the reaction between 3,5-dibromo-2-pyridone and 2-chloroethyl ethyl ether. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and the resulting product is purified through a series of extraction and distillation steps.
科学研究应用
DEET is commonly used in scientific research as a tool for studying the mechanisms of insect olfaction. This compound is known to disrupt the ability of insects to detect human odors, which makes it an effective insect repellent. By studying the effects of DEET on insect olfaction, researchers can gain a better understanding of how insects detect and respond to odors.
属性
IUPAC Name |
3,5-dibromo-1-(2-ethoxyethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO2/c1-2-14-4-3-12-6-7(10)5-8(11)9(12)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBLZVNVABZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=C(C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)
